molecular formula C21H16ClNO4S B10880101 4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate

4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate

Cat. No.: B10880101
M. Wt: 413.9 g/mol
InChI Key: UGTRGPYZGBYHKW-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitrophenyl sulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the esterification of 4-Chloro-3,5-dimethylphenol with 2-[(4-nitrophenyl)sulfanyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or sodium borohydride in methanol are typical conditions.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The nitrophenyl sulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the benzoate ester and nitrophenyl sulfanyl group.

    4-Nitrophenyl benzoate: Contains the benzoate ester and nitrophenyl group but lacks the chloro and dimethyl substituents on the phenyl ring.

Uniqueness

4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups can influence its chemical behavior and interactions with biological targets.

This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16ClNO4S

Molecular Weight

413.9 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-(4-nitrophenyl)sulfanylbenzoate

InChI

InChI=1S/C21H16ClNO4S/c1-13-11-16(12-14(2)20(13)22)27-21(24)18-5-3-4-6-19(18)28-17-9-7-15(8-10-17)23(25)26/h3-12H,1-2H3

InChI Key

UGTRGPYZGBYHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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